molecular formula C22H36O3 B1210818 17beta-Hydroxy-2alpha-(methoxymethyl)-17-methyl-5alpha-androstan-3-one CAS No. 7356-35-6

17beta-Hydroxy-2alpha-(methoxymethyl)-17-methyl-5alpha-androstan-3-one

Cat. No.: B1210818
CAS No.: 7356-35-6
M. Wt: 348.5 g/mol
InChI Key: WACMAERIMWMBMZ-BOQKZASQSA-N
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Description

17beta-Hydroxy-2alpha-(methoxymethyl)-17-methyl-5alpha-androstan-3-one is a 3-oxo-5alpha-steroid.

Scientific Research Applications

Metabolism and Biotransformation Studies

Research by Gauthier et al. (2009) focused on the biotransformation of 17beta-hydroxy-2alpha-methyl-5alpha-androstan-3-one and its 17-methylated derivative using cryopreserved human hepatocytes. The study identified various metabolites, including hydroxylated metabolites in different positions, by using gas chromatography-mass spectrometry (GC-MS) analysis (Gauthier, Goudreault, Poirier, & Ayotte, 2009).

Neuropharmacological Properties

Runyon et al. (2009) discovered that certain 17-substituted androstan-3alpha-ol analogs, including 17beta-nitro-5alpha-androstane derivatives, modulate GABA(A) receptors. These compounds showed potent anticonvulsant and anxiolytic-like activities in animal models, demonstrating their relevance in neuropharmacology (Runyon, Orr, Navarro, Kepler, Rogawski, Kaminski, & Cook, 2009).

Structural and Binding Affinity Analysis

Tapolcsányi et al. (2001) investigated the steric structures and relative binding affinities of various 16-methyl-5alpha-androstane derivatives. They found that the introduction of a 16-methyl substituent significantly affects the binding affinity to the androgen receptor, which is crucial for understanding the biological activity of these compounds (Tapolcsányi, Wölfling, Toth, Szécsi, Forgó, & Schneider, 2001).

Synthesis and Biological Activity of Derivatives

Roy et al. (2007) synthesized a series of 5alpha-androstane-3alpha,17beta-diol derivatives with varying functional groups at C-16alpha. They explored their biological activities, particularly focusing on their potential as antiandrogens for prostate cancer treatment. This study highlights the chemical versatility and therapeutic potential of androstane derivatives (Roy, Breton, Martel, Labrie, & Poirier, 2007).

Analytical Identification in Doping Control

Parr et al. (2008) identified 6alpha-methylandrostenedione, a compound structurally related to 17beta-hydroxy-2alpha-(methoxymethyl)-17-methyl-5alpha-androstan-3-one, in sports doping control. This study is significant for the detection and analysis of prohibited substances in athletics (Parr, Kazlauskas, Schlörer, Opfermann, Piper, Schulze, & Schänzer, 2008).

Properties

CAS No.

7356-35-6

Molecular Formula

C22H36O3

Molecular Weight

348.5 g/mol

IUPAC Name

(2S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2-(methoxymethyl)-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H36O3/c1-20-12-14(13-25-4)19(23)11-15(20)5-6-16-17(20)7-9-21(2)18(16)8-10-22(21,3)24/h14-18,24H,5-13H2,1-4H3/t14-,15-,16+,17-,18-,20-,21-,22-/m0/s1

InChI Key

WACMAERIMWMBMZ-BOQKZASQSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)COC)C

SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(=O)C4)COC)C

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(=O)C4)COC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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